RIP1 kinase inhibitor 4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H23N5 |

|---|---|

Peso molecular |

369.5 g/mol |

Nombre IUPAC |

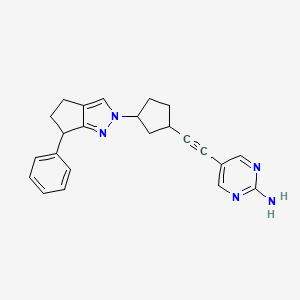

5-[2-[3-(6-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)cyclopentyl]ethynyl]pyrimidin-2-amine |

InChI |

InChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26) |

Clave InChI |

MPSUFDFPNVSUSO-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of RIP1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, with a focus on a novel pyrazole-triazole heterocyclic derivative, RIP1 kinase inhibitor 4. This document details the critical role of RIP1 kinase in inflammatory signaling pathways, methodologies for inhibitor discovery and characterization, and a representative synthesis protocol.

Introduction: RIP1 Kinase as a Therapeutic Target

Receptor-Interacting Protein 1 (RIP1) kinase, a serine/threonine kinase, is a crucial regulator of cellular signaling pathways that govern inflammation and cell death.[1] RIP1 kinase integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas, to control cellular fate decisions between survival, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIP1 kinase activity is implicated in the pathophysiology of numerous human diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative disorders.[4] Consequently, the development of potent and selective RIP1 kinase inhibitors has emerged as a promising therapeutic strategy for these conditions.

The RIP1 Signaling Pathway

RIP1 kinase functions as a central node in the TNF signaling pathway. Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. In this complex, RIP1 is ubiquitinated, which serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[3][5]

Alternatively, under conditions where components of Complex I are inhibited or absent, RIP1 can participate in the formation of cytosolic death-inducing complexes. Complex IIa, consisting of FADD, caspase-8, and RIP1, leads to apoptosis.[3] In the presence of caspase-8 inhibition, RIP1 can interact with RIP3 and MLKL to form the necrosome, which executes programmed necrosis, a lytic form of cell death.[2] The kinase activity of RIP1 is essential for the induction of necroptosis.

Discovery of this compound

The discovery of novel RIP1 kinase inhibitors often involves high-throughput screening of large compound libraries, followed by structure-activity relationship (SAR) studies to optimize lead compounds. One such discovery effort has led to the identification of This compound (Example 3) , a blood-brain barrier (BBB) penetrable inhibitor with an EC50 of less than 100 nM. This compound is a pyrazole and triazole heterocyclic derivative, as described in patent WO2023040870.

Another potent and selective type II RIP1 kinase inhibitor is RIPK1-IN-4 , which binds to the DLG-out inactive conformation of RIP1 and exhibits IC50 values of 16 nM and 10 nM in biochemical and ADP-Glo kinase assays, respectively.

The discovery of the clinical candidate GSK2982772 originated from a DNA-encoded library screen, which identified a benzoxazepinone hit, GSK'481. Subsequent lead optimization led to the development of GSK2982772, a potent and highly selective RIP1 inhibitor.

Synthesis of RIP1 Kinase Inhibitors

The synthesis of pyrazole-triazole based RIP1 kinase inhibitors involves multi-step synthetic routes. While the specific experimental protocol for this compound is detailed in patent WO2023040870, a representative synthesis for a similar heterocyclic scaffold is outlined below, based on established methodologies for creating pyrazole and triazole hybrids.

Representative Synthesis of a Pyrazole-Triazole Hybrid

The synthesis can be envisioned in a multi-step process, often culminating in a click chemistry reaction to form the triazole ring.

Step 1: Synthesis of a Pyrazole Aldehyde Intermediate

A substituted pyrazole aldehyde can be synthesized via the Vilsmeier-Haack reaction from a corresponding ketone.

Step 2: Synthesis of an Azide Intermediate

A suitably functionalized aryl or alkyl azide is prepared, often from the corresponding amine via diazotization followed by reaction with sodium azide.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final pyrazole-triazole hybrid is assembled via a copper-catalyzed "click" reaction between an alkyne-functionalized pyrazole and the azide intermediate, or vice versa.

Experimental Protocols

5.1. RIP1 Kinase Activity Assay (Transcreener® ADP² Assay)

This assay measures the enzymatic activity of RIP1 by detecting the amount of ADP produced during the kinase reaction.

-

Materials :

-

Purified recombinant RIP1 kinase

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compounds (inhibitors)

-

Transcreener® ADP² FP Assay Kit (containing ADP Alexa 633 tracer, ADP² antibody, and Stop & Detect Buffer)

-

-

Procedure :

-

Prepare a solution of RIP1 kinase in Kinase Assay Buffer.

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the RIP1 kinase solution to the wells and pre-incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Terminate the reaction and detect the generated ADP by adding the Transcreener® ADP² Detection Mix.

-

Incubate for 40-60 minutes at room temperature.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition based on controls (no enzyme and no inhibitor) and determine the IC50 value for the test compound.

-

5.2. Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by a specific stimulus.

-

Materials :

-

Human monocytic U937 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)

-

Test compounds (inhibitors)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure :

-

Seed U937 cells into a 96-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor.

-

Incubate the cells for 24-48 hours.

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels.

-

Calculate the percent protection from cell death and determine the EC50 value for the test compound.

-

Quantitative Data for RIP1 Kinase Inhibitors

The following table summarizes the potency of various RIP1 kinase inhibitors.

| Compound Name | Type | Target Binding | Biochemical Potency (IC50) | Cellular Potency (EC50) | Reference(s) |

| This compound (Example 3) | Pyrazole-Triazole | Not specified | Not reported | < 100 nM | |

| RIPK1-IN-4 | Type II | DLG-out | 16 nM (RIP1), 10 nM (ADP-Glo) | Not reported | |

| GSK2982772 | Benzoxazepinone | Allosteric | 6.2 nM (FP binding) | 15 nM (U937 necroptosis) | |

| GSK'481 (Hit) | Benzoxazepinone | Not specified | 20 nM (FP binding), 18 nM (ADP-Glo) | 160 nM (U937 necroptosis) | |

| Necrostatin-1 (Nec-1) | Indole derivative | Allosteric | ~500 nM | ~500 nM | [4] |

Conclusion

RIP1 kinase is a well-validated therapeutic target for a range of inflammatory and neurodegenerative diseases. The discovery of potent and selective inhibitors, such as the pyrazole-triazole based "this compound", represents a significant advancement in the field. This guide has provided an overview of the underlying biology of RIP1, detailed experimental protocols for inhibitor characterization, and a framework for the synthesis of this class of compounds. The continued development of novel RIP1 kinase inhibitors holds great promise for the treatment of diseases driven by inflammation and necroptosis.

References

- 1. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. turkjps.org [turkjps.org]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

RIP1 kinase inhibitor 4 structure and chemical properties

A Comprehensive Overview for Researchers and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a detailed examination of a potent and selective inhibitor, RIP1 Kinase Inhibitor 4 (also known as RIPK1-IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a small molecule inhibitor characterized by the following properties:

| Property | Value | Reference |

| IUPAC Name | 1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | [1] |

| CAS Number | 1481641-08-0 | [1][2] |

| Molecular Formula | C₂₃H₂₃N₅O₂ | [1][2] |

| Molecular Weight | 401.46 g/mol | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO (225-250 mg/mL) | [1][2] |

| Storage | Store at -20°C for long-term stability | [2] |

A distinct compound, also referred to as "this compound (Example 3)," is associated with CAS number 2919836-00-1. This molecule possesses a molecular formula of C₂₃H₂₃N₅ and a molecular weight of 369.46 g/mol .[3] Notably, it is described as being capable of penetrating the blood-brain barrier (BBB) and exhibits an EC50 of less than 100 nM.[3][4]

Biological Activity and Mechanism of Action

This compound (CAS 1481641-08-0) is a potent and selective, type II inhibitor of RIPK1 kinase.[1][2] It functions by binding to an allosteric site on the kinase, specifically stabilizing the DLG-out inactive conformation.[2] This mode of inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling.

The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC50 of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[1][2]

Signaling Pathway of RIPK1

RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) pathway. Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival transcription factor NF-κB. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase activity is essential for the induction of necroptosis.

Experimental Protocols

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and serial dilutions of this compound in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.

Methodology:

-

Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and seed them into 96-well plates.

-

Compound Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM), and optionally a SMAC mimetic (e.g., 1 µM LCL161).

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of protection conferred by the inhibitor. Determine the EC50 value from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for assessing its inhibitory activity and cellular efficacy. Further investigation into the pharmacokinetic properties and in vivo efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully elucidate their therapeutic potential.

References

The Crossroads of Cellular Fate: A Technical Guide to RIPK1 Kinase in Necroptosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-and-death decisions, standing at the intersection of inflammation, apoptosis, and a regulated form of necrosis known as necroptosis. Its dual function as both a signaling scaffold and an active kinase positions it as a key mediator in numerous physiological and pathological processes. Dysregulation of RIPK1 activity is implicated in a host of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] Consequently, RIPK1 has become a prime therapeutic target. This technical guide provides an in-depth exploration of the molecular mechanisms governed by RIPK1, focusing on its kinase-dependent role in orchestrating necroptosis and inflammation. It offers a summary of quantitative data on therapeutic inhibitors, detailed experimental protocols for studying RIPK1 function, and visual diagrams of the core signaling pathways.

The Dual Role of RIPK1: Scaffold vs. Kinase

RIPK1 is a multi-domain protein consisting of an N-terminal kinase domain, an intermediate domain containing a RIP Homotypic Interaction Motif (RHIM), and a C-terminal death domain (DD).[2] This structure allows it to function in two distinct manners:

-

Scaffold Function (Kinase-Independent): In its most common role, particularly following Tumor Necrosis Factor Receptor 1 (TNFR1) stimulation, RIPK1 acts as a scaffold.[3] Within the TNFR1-associated Complex I, RIPK1 is heavily ubiquitinated, which prevents its kinase activation and facilitates the recruitment of downstream signaling complexes.[2][4] This scaffolding function is essential for the activation of the NF-κB pathway, promoting the transcription of pro-survival and inflammatory genes.[3][5] Mice lacking RIPK1 entirely die shortly after birth due to widespread inflammation and cell death, highlighting the essential pro-survival role of its scaffold function.[6]

-

Kinase Function (Kinase-Dependent): Under conditions where components of Complex I are inhibited or degraded, RIPK1 transitions to a pro-death role mediated by its kinase activity.[2] De-ubiquitination of RIPK1 allows it to dissociate from the receptor complex and form cytosolic death-inducing platforms.[3] The activation of its kinase domain, marked by autophosphorylation at sites like Serine 166, is the critical trigger for initiating either RIPK1-dependent apoptosis (in Complex IIa with FADD and Caspase-8) or necroptosis (in Complex IIb, the "necrosome," with RIPK3).[3][4]

The Necroptosis Signaling Pathway

Necroptosis is a lytic, pro-inflammatory form of regulated cell death. The kinase activity of RIPK1 is indispensable for its initiation in response to stimuli like TNFα, especially when apoptosis is blocked (e.g., by caspase inhibitors like zVAD-fmk).[1][6]

The canonical TNF-induced necroptosis pathway proceeds as follows:

-

TNFR1 Activation: TNFα binding to TNFR1 triggers the recruitment of Complex I components, including TRADD, TRAF2, cIAPs, and RIPK1.[5]

-

Complex I Formation & Pro-Survival Signaling: In this complex, cIAPs mediate K63-linked and M1-linked (linear) ubiquitination of RIPK1. This serves as a docking platform for IKK and TAK1 complexes, leading to NF-κB activation and cell survival.[2][4]

-

Transition to Complex IIb (Necrosome): When cIAPs are inhibited or degraded (e.g., by SMAC mimetics) and caspases are inactive, RIPK1 is de-ubiquitinated by enzymes like CYLD. This allows RIPK1 to dissociate and engage RIPK3 through their respective RHIM domains, forming the core of the necrosome.[7][8]

-

Necrosome Activation: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[8]

-

MLKL Recruitment and Execution: Activated RIPK3 phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[9] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane.[1] The MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[1]

RIPK1 Kinase in Inflammation

The kinase activity of RIPK1 contributes to inflammation not only through the DAMPs released during necroptotic cell death but also through direct, cell-autonomous mechanisms.[1][10] Studies have shown that activated RIPK1 can promote the production of pro-inflammatory cytokines.[1] This occurs in part because the necrosome can serve as a secondary signaling platform for sustained NF-κB and MAPK activation.[1] Furthermore, there is evidence that activated RIPK1 can translocate to the nucleus and interact with chromatin remodeling complexes to directly mediate the transcription of inflammatory genes.[2] This kinase-dependent, death-independent inflammatory signaling underscores the multifaceted role of RIPK1 in disease pathogenesis.

Quantitative Data on RIPK1 Modulation

The therapeutic potential of targeting RIPK1 kinase has led to the development of numerous small molecule inhibitors. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) in cellular or biochemical assays.

| Inhibitor | Target(s) | Assay Type | Cell Line / System | IC50 Value | Reference(s) |

| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis | Jurkat | 490 nM | [11] |

| RIPK1 | Necroptosis | L929 | 1 µM | [12] | |

| RIPK1 | Necroptosis | U937 | 2 µM | [12] | |

| Necrostatin-1s (Nec-1s) | RIPK1 | Necroptosis | FADD-deficient Jurkat | 50 nM | [13] |

| GSK'963 | RIPK1 | Necroptosis | L929 (murine) | 1 nM | [12] |

| RIPK1 | Necroptosis | U937 (human) | 4 nM | [12] | |

| RIPK1 | Necroptosis | Primary human neutrophils | 0.9 nM | [12] | |

| GSK2982772 | RIPK1 | Kinase Activity | Human RIPK1 | 16 nM | [11] |

| RIPK1 | Kinase Activity | Monkey RIPK1 | 20 nM | [11] | |

| GSK'872 | RIPK3 | Kinase Activity | Cell-free | 1.3 nM | [14][15] |

| RIPK3 | Kinase Binding | Cell-free | 1.8 nM | [14][15] | |

| GNE684 | RIPK1 | Kinase Activity | Human RIPK1 | 21 nM (Ki app) | [11] |

| RIPK1 | Kinase Activity | Mouse RIPK1 | 189 nM (Ki app) | [11] |

Table 1: Potency of selected RIPK kinase inhibitors.

Genetic inhibition of RIPK1 kinase activity also has profound effects on gene expression during inflammatory responses. RNA-sequencing of lung tissue from mice with a kinase-dead RIPK1 mutation (Ripk1S25D/S25D) exposed to cigarette smoke revealed significant changes in inflammatory and cell death pathways compared to wild-type mice.[16]

| Gene | Condition | Log2 Fold Change (Kinase-Dead vs. Wild-Type) | Adjusted p-value |

| Cxcl1 | Cigarette Smoke | -1.5 | <0.05 |

| Il6 | Cigarette Smoke | -1.2 | <0.05 |

| Ccl2 | Cigarette Smoke | -1.1 | <0.05 |

| Tnf | Cigarette Smoke | -0.9 | <0.05 |

Table 2: Example of differentially expressed inflammatory genes in the lungs of RIPK1 kinase-dead mice vs. wild-type mice following cigarette smoke exposure. Data is illustrative of trends reported in the literature.[16]

Experimental Protocols

Investigating the role of RIPK1 requires a combination of techniques to assess its kinase activity, its interaction with other proteins, and the downstream cellular consequences.

Protocol: Measuring Necroptosis via Lactate Dehydrogenase (LDH) Release

This assay quantifies plasma membrane rupture by measuring the activity of the cytosolic enzyme LDH released into the cell culture supernatant.[17][18][19]

Materials:

-

96-well flat-bottom tissue culture plates

-

Cells of interest (e.g., L929, HT-29)

-

Culture medium

-

Necroptosis-inducing stimuli (e.g., TNFα, zVAD-fmk, SMAC mimetic)

-

RIPK1 inhibitor (e.g., Necrostatin-1s)

-

Commercial LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, stop solution)

-

10X Lysis Buffer (for positive control)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells (1x10⁴ - 5x10⁴ cells/well) in a 96-well plate in 100 µL of culture medium. Prepare triplicate wells for each condition: (a) Untreated Control, (b) Stimulus Only, (c) Stimulus + Inhibitor, (d) Maximum LDH Release (Positive Control). Incubate overnight.[17][18]

-

Treatment: Pre-treat designated wells with the RIPK1 inhibitor for 30-60 minutes. Then, add the necroptotic stimuli to the "Stimulus Only" and "Stimulus + Inhibitor" wells.

-

Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the positive control wells. This lyses all cells to establish the 100% release value.[17]

-

Incubation: Incubate the plate for the desired time (e.g., 4-24 hours) at 37°C.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 3-5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[19]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant. Mix gently by tapping.[19]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[19]

-

Measurement: Measure the absorbance at 490 nm (and a reference wavelength of ~680 nm) using a microplate reader.[19]

-

Calculation:

-

Subtract the 680 nm background absorbance from the 490 nm absorbance.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Untreated Control) / (Maximum Release - Untreated Control)] * 100[20]

-

Protocol: Immunoprecipitation (IP) of the RIPK1-Containing Necrosome

This protocol describes the isolation of RIPK1 and its interacting partners (like RIPK3 in the necrosome) from cell lysates for subsequent analysis by Western Blot.[21][22][23]

Materials:

-

Cultured cells (e.g., MEFs, Jurkat)

-

PBS, ice-cold

-

IP Lysis Buffer (e.g., 0.5% Nonidet P-40 buffer with protease and phosphatase inhibitors)[23]

-

Primary antibody for IP (e.g., anti-RIPK1 or anti-RIPK3)[22][23]

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (same as lysis buffer or a less stringent version)

-

SDS-PAGE sample buffer (e.g., 3X Laemmli buffer)

-

Primary antibodies for Western Blot (e.g., anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-MLKL)

-

Secondary HRP-conjugated antibody

Procedure:

-

Cell Culture and Treatment: Grow cells to ~90% confluency. Treat with necroptotic stimuli (e.g., TNFα/SMAC/zVAD-fmk) for the desired time to induce necrosome formation.

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.[24]

-

Add ice-cold IP Lysis Buffer and incubate on ice for 5-10 minutes.[21]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[21]

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration.

-

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of protein A/G bead slurry to ~500 µg of lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[21]

-

Immunoprecipitation:

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant.

-

Wash the beads 3-5 times with 500 µL of ice-cold IP Lysis Buffer. After the final wash, remove all supernatant.[21]

-

-

Elution:

-

Resuspend the bead pellet in 20-30 µL of 3X SDS sample buffer.[21]

-

Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

-

-

Western Blot Analysis: Perform standard SDS-PAGE and Western blotting to detect RIPK1 and co-precipitated proteins like RIPK3 and MLKL.

Protocol: In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified RIPK1 by detecting the phosphorylation of a substrate.[13][25][26]

Materials:

-

Purified recombinant RIPK1 enzyme

-

Substrate (e.g., Myelin Basic Protein, MBP)[25]

-

5X Kinase Assay Buffer (e.g., containing HEPES, MgCl₂, DTT)[13]

-

ATP solution

-

Test inhibitors

-

ADP-Glo™ Kinase Assay Kit (or similar, for detecting ATP consumption)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare 1X Kinase Assay Buffer. Dilute the RIPK1 enzyme and substrate to their working concentrations in 1X Kinase Assay Buffer.[25]

-

Inhibitor Plating: Add test inhibitors at various concentrations to the wells of a 96-well plate. Include "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.

-

Master Mixture: Prepare a master mixture containing 1X Kinase Assay Buffer, ATP, and the MBP substrate. Add this mixture to all wells except the blank.[25]

-

Initiate Reaction: Add the diluted RIPK1 enzyme to the "Positive Control" and inhibitor-containing wells to start the reaction. For "Blank" wells, add an equal volume of 1X Kinase Assay Buffer.[25]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[13]

-

Detect Kinase Activity:

-

Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 45 minutes at room temperature.[25]

-

Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for another 45 minutes at room temperature.[25]

-

-

Measurement: Measure luminescence using a microplate reader. The signal is proportional to the ADP generated and thus to the kinase activity.

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.

Conclusion and Future Directions

RIPK1 kinase is a master regulator of cell death and inflammation, playing a central, kinase-dependent role in the execution of necroptosis and the promotion of inflammatory signaling. Its position as a critical node in these pathways makes it an attractive therapeutic target for a wide array of human diseases. The development of potent and specific small molecule inhibitors has provided invaluable tools for dissecting its function and has shown promise in preclinical models. Future research will likely focus on further elucidating the cell-type and context-specific regulation of RIPK1's kinase activity, understanding the complex interplay between its scaffold and kinase functions, and advancing RIPK1 inhibitors through clinical trials to validate their therapeutic potential in patients.

References

- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. RIPK1 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Coordinated ubiquitination and phosphorylation of RIP1 regulates necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive and Negative Phosphorylation Regulates RIP1 and RIP3-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RIPK1 gene variants associate with obesity in humans and can be therapeutically silenced to reduce obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. panlf.sioc.ac.cn [panlf.sioc.ac.cn]

- 14. selleckchem.com [selleckchem.com]

- 15. glpbio.com [glpbio.com]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. ulab360.com [ulab360.com]

- 22. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. google.com [google.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

The Specificity and Selectivity of RIP1 Kinase Inhibitor 4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of the Receptor-Interacting Protein 1 (RIP1) kinase inhibitor, commonly known as RIPK1-IN-4 or compound 8. As a critical mediator of cellular necroptosis and inflammation, RIPK1 is a prime therapeutic target for a range of autoimmune and inflammatory diseases. Understanding the precise interaction of inhibitors with RIPK1 and their off-target profiles is paramount for the development of safe and effective therapeutics.

Core Concepts: RIPK1 Inhibition

RIPK1 kinase inhibitors are broadly classified based on their binding mode to the kinase domain. RIPK1-IN-4 is characterized as a potent and selective Type II inhibitor. This classification signifies that it binds to the "DFG-out" inactive conformation of the kinase, a feature that often contributes to higher selectivity compared to ATP-competitive Type I inhibitors.[1][2]

Quantitative Analysis of RIPK1-IN-4 Potency

RIPK1-IN-4 has demonstrated significant potency in biochemical assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.

| Target | Assay | IC50 (nM) | Reference |

| RIPK1 | Biochemical Kinase Assay | 16 | [3] |

| RIPK1 | ADP-Glo Kinase Assay | 10 | [3] |

Note: While RIPK1-IN-4 is described as "selective," comprehensive quantitative data from broad-panel kinase screening against a diverse set of kinases is not publicly available. To illustrate the concept of high selectivity for a RIPK1 inhibitor, data for GSK2982772, a well-characterized clinical candidate, is provided below as a comparative example.

Illustrative Selectivity Profile: GSK2982772

GSK2982772 is a highly selective RIPK1 inhibitor that has been extensively profiled. At a concentration of 10 µM, it showed no significant inhibition of 318 kinases in a P33 radiolabeled assay and 456 kinases in a KINOMEscan competition binding assay, demonstrating an exceptional selectivity profile.[4]

Signaling Pathway Context: RIPK1 in TNF-Induced Necroptosis

RIPK1 is a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α binding, RIPK1 is recruited to the receptor complex and its subsequent ubiquitination or deubiquitination determines the cellular outcome, leading to either cell survival, apoptosis, or necroptosis.[4][5] RIPK1 kinase activity is essential for the induction of necroptosis.

Caption: TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis, and the inhibitory action of RIPK1 kinase inhibitors on the necroptotic pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of RIPK1 kinase inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays.

ADP-Glo™ Kinase Assay (for IC50 Determination)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human RIPK1 kinase

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

RIPK1-IN-4 (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white plates)

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of RIPK1-IN-4 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

To each well of the assay plate, add the RIPK1 kinase and the kinase substrate in the appropriate kinase reaction buffer.

-

Add the diluted RIPK1-IN-4 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan® Selectivity Profiling (General Workflow)

KINOMEscan® is a competition-based binding assay used to quantify the interactions of a test compound with a large panel of kinases.

Caption: A generalized workflow for determining kinase inhibitor selectivity using the KINOMEscan® platform.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol Overview:

-

Assay Setup: A mixture of the test compound, a specific DNA-tagged kinase, and the immobilized ligand is prepared in assay wells.

-

Competition Binding: The mixture is incubated to allow for competitive binding to the kinase active site.

-

Capture and Washing: The immobilized ligand with any bound kinase is captured, and unbound components are washed away.

-

Quantification: The amount of captured kinase is determined by qPCR of the DNA tag.

-

Data Interpretation: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. For potent inhibitors, a dissociation constant (Kd) can be determined from a dose-response curve.

Conclusion

RIPK1-IN-4 is a potent Type II inhibitor of RIPK1 kinase. While it is reported to be selective, a detailed public dataset of its kinome-wide selectivity is currently unavailable. The methodologies described in this guide provide a framework for the robust evaluation of the potency, specificity, and selectivity of RIPK1 inhibitors, which is essential for advancing these promising therapeutic agents towards clinical applications. The use of well-characterized inhibitors like GSK2982772 as benchmarks can provide valuable context for the interpretation of new inhibitor profiles.

References

The Dawn of a New Therapeutic Avenue: Benzoxazepinone Derivatives as Potent and Selective RIP1 Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The discovery of Receptor-Interacting Protein 1 (RIP1) kinase as a critical mediator of programmed cell death and inflammation has opened a new frontier in the quest for novel therapeutics for a range of debilitating diseases. This technical whitepaper delves into the discovery and development of a promising class of RIP1 inhibitors: benzoxazepinone derivatives. Born from the innovative application of DNA-encoded library technology, these compounds have demonstrated remarkable potency, selectivity, and favorable drug-like properties, heralding a new era in the treatment of inflammatory disorders and other RIP1-mediated pathologies.

This guide provides an in-depth overview of the core scientific data, experimental methodologies, and underlying biological pathways associated with the development of these pioneering inhibitors, with a focus on the seminal work that led to the identification of key compounds such as GSK'481 and the clinical candidate GSK2982772.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of representative benzoxazepinone RIP1 inhibitors.

Table 1: In Vitro Potency of Benzoxazepinone Derivatives Against RIP1 Kinase

| Compound | RIP1 FP Binding IC50 (nM) | RIP1 ADP-Glo IC50 (nM) | U937 Cellular Necroptosis IC50 (nM) | Human Whole Blood MIP-1β IC50 (nM) |

| GSK'481 (4) | 10[1] | 1.3[2] | 10[2][3] | - |

| GSK2982772 (5) | 1.0[1] | 16 (human), 20 (monkey)[4] | 6.3[5] | 5[5] |

| Compound 19 | - | - | 1.7 | - |

| Compound o1 | - | - | 16.17 | - |

Table 2: Pharmacokinetic Properties of Key Benzoxazepinone RIP1 Inhibitors in Rats

| Compound | Oral Bioavailability (%) | Cmax (ng/mL) at 2 mg/kg | Tmax (h) at 2 mg/kg | AUC (µg·h/mL) at 2 mg/kg | Clearance (mL/min/kg) |

| GSK'481 (4) | Low | - | - | 0.38[5] | 69[5] |

| GSK2982772 (5) | Moderate | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of benzoxazepinone RIP1 inhibitors.

RIP1 Kinase Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity of inhibitors to the RIP1 kinase domain by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

-

Recombinant human RIP1 kinase domain (e.g., amino acids 1-375)

-

Fluorescently labeled tracer competitive with ATP

-

Test compounds (benzoxazepinone derivatives)

-

Assay buffer (e.g., HEPES-based buffer with BSA and DTT)

-

384-well, low-volume, black microplates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 10 µL of 4 nM fluorescent tracer and 10 µL of 12 nM RIP1 kinase domain per well.

-

Add 10 µL of assay buffer.

-

Add 10 µL of the diluted test compound to the appropriate wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

RIP1 Kinase ADP-Glo™ Assay

This luminescent assay measures the kinase activity of RIP1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIP1 kinase domain

-

ATP

-

Myelin Basic Protein (MBP) as a substrate (optional, for measuring substrate phosphorylation)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

-

Kinase reaction buffer

-

White, opaque 384-well microplates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Set up the kinase reaction in a 384-well plate by adding the RIP1 enzyme, substrate (if applicable), and test compound in the kinase reaction buffer.

-

Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for RIP1.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values from the dose-response curves.

Cellular Necroptosis Assay in U937 Cells

This cell-based assay assesses the ability of inhibitors to protect human monocytic U937 cells from necroptosis induced by TNF-α in the presence of a caspase inhibitor.

Materials:

-

U937 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)

-

SMAC mimetic (e.g., BV6) - optional, to enhance necroptosis

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, clear-bottom 96-well microplates

Protocol:

-

Seed U937 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 30 minutes.

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20-50 µM z-VAD-fmk). A SMAC mimetic can also be included to further sensitize the cells.

-

Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Determine the EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: RIP1 Signaling Pathway in Response to TNF-α.

Caption: Fluorescence Polarization Assay Principle.

Caption: Cellular Necroptosis Assay Workflow.

References

An In-depth Technical Guide to RIP1 Kinase Inhibitor 4 for the Study of Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine whether a cell survives, undergoes apoptosis, or succumbs to a pro-inflammatory form of programmed necrosis known as necroptosis. The kinase activity of RIPK1 is a key driver of necroptosis, making it a compelling therapeutic target for a range of inflammatory diseases and conditions characterized by excessive cell death. This technical guide focuses on RIP1 Kinase Inhibitor 4, a potent and selective tool compound for interrogating the role of RIPK1 in programmed cell death. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

This compound: A Potent and Selective Tool

This compound, also referred to as RIPK1-IN-4 and compound 8, is a potent and selective, type II inhibitor of RIPK1 kinase. As a type II inhibitor, it binds to the inactive "DLG-out" conformation of the kinase, offering a high degree of selectivity. This selectivity is crucial for accurately dissecting the specific roles of RIPK1 kinase activity in complex cellular processes, distinguishing them from its kinase-independent scaffolding functions.

Data Presentation: Quantitative Analysis of RIP1 Inhibitor Activity

The following tables summarize the in vitro and cellular potency of this compound and provide a comparative analysis with other well-characterized RIPK1 inhibitors, GSK2982772 and Necrostatin-1.

Table 1: Biochemical Potency of RIP1 Kinase Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | ADP-Glo | Human RIPK1 | 10 | |

| This compound | Kinase Assay | Human RIPK1 | 16 | |

| GSK2982772 | ADP-Glo | Human RIPK1 | 6.3 | |

| GSK2982772 | Fluorescence Polarization | Human RIPK1 | <10 | |

| Necrostatin-1 | Kinase Assay | Human RIPK1 | 182 |

Table 2: Cellular Potency of RIP1 Kinase Inhibitors in Necroptosis Assays

| Compound | Cell Line | Assay Conditions | IC50/EC50 (nM) | Reference |

| This compound | L929 (mouse fibrosarcoma) | TNFα + zVAD-fmk | 400 | |

| GSK2982772 | U937 (human monocytic) | TNFα + Smac mimetic + zVAD-fmk | 1.6 (Cell Viability) | |

| GSK2982772 | U937 (human monocytic) | TNFα + Smac mimetic + zVAD-fmk | 0.5 (LDH Release) | |

| Necrostatin-1 | Jurkat (human T lymphocyte) | TNFα (FADD-deficient) | 494 | |

| Necrostatin-1 | 293T (human embryonic kidney) | TNFα-induced necroptosis | 490 |

Signaling Pathways

The decision between cell survival, apoptosis, and necroptosis is tightly regulated by a series of protein-protein interactions and post-translational modifications centered around RIPK1. The following diagrams illustrate these critical pathways.

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

Experimental Workflows

A systematic approach is required to characterize the activity and mechanism of a novel RIPK1 inhibitor. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for characterizing a novel RIPK1 kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are detailed protocols for key assays used to study RIP1 kinase inhibitors.

Protocol 1: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™)

This protocol measures the activity of recombinant RIPK1 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

DTT (0.1 M)

-

ATP

-

This compound (or other test compounds)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.

-

Kinase Reaction Mixture: Prepare a master mix containing Kinase Reaction Buffer, DTT, and MBP substrate.

-

Enzyme Preparation: Dilute the recombinant RIPK1 enzyme in Kinase Reaction Buffer to the desired concentration.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase reaction mixture to each well.

-

To initiate the reaction, add 5 µL of the diluted RIPK1 enzyme to each well.

-

To determine the background, add 5 µL of Kinase Reaction Buffer without the enzyme to control wells.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Necroptosis Assay in U937 Cells

This protocol assesses the ability of a compound to inhibit TNFα-induced necroptosis in the human monocytic cell line U937.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Human TNFα

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or LDH Cytotoxicity Assay Kit

-

96-well clear-bottom white assay plates

Procedure:

-

Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations of the compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C.

-

Induction of Necroptosis: Prepare a stimulation cocktail containing TNFα (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-fmk (final concentration 20 µM). Add 10 µL of this cocktail to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Measurement of Cell Death:

-

Cell Viability (CellTiter-Glo®): Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence.

-

LDH Release: Collect the supernatant and measure LDH release using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the data to the vehicle-treated control (0% inhibition) and the TNFα/Smac mimetic/z-VAD-fmk-treated control (100% cell death). Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Immunoprecipitation of RIPK1 to Detect Necrosome Formation

This protocol is used to confirm that the inhibitor blocks the formation of the necrosome, a key step in the necroptosis pathway.

Materials:

-

L929 or U937 cells

-

TNFα

-

z-VAD-fmk

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-RIPK1 antibody

-

Anti-RIPK3 antibody

-

Anti-MLKL antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Seed cells and treat with the RIPK1 inhibitor, followed by stimulation with TNFα and z-VAD-fmk as described in the cellular necroptosis assay protocol.

-

Cell Lysis: After the desired incubation time (e.g., 4-6 hours), wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washes: Wash the beads three times with ice-cold Lysis Buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against RIPK1, RIPK3, and MLKL to detect the components of the necrosome.

Conclusion

This compound is a valuable chemical probe for elucidating the intricate roles of RIPK1 in programmed cell death. Its high potency and selectivity enable researchers to specifically target the kinase-dependent functions of RIPK1, thereby advancing our understanding of necroptosis and its implications in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this and similar inhibitors in the ongoing exploration of programmed cell death pathways and the development of novel therapeutics.

An In-depth Technical Guide to Exploratory Studies on RIPK1 Kinase Inhibitor 4 in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, pathways increasingly implicated in the pathogenesis of a range of neurodegenerative diseases.[1][2][3] The kinase activity of RIPK1 is a key signaling node that can trigger necroptosis, a form of regulated necrosis, and drive neuroinflammatory responses.[4][5][6] Consequently, inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis.[7][8][9][10] This technical guide focuses on "RIPK1 Kinase Inhibitor 4," a potent and selective type II kinase inhibitor, providing a comprehensive overview of its mechanism of action, experimental evaluation, and therapeutic potential in the context of neurodegenerative disorders. This document details key experimental protocols and presents quantitative data to facilitate further research and development in this area.

Introduction to RIPK1 and Necroptosis in Neurodegeneration

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it can promote cell survival and inflammatory gene expression. However, its kinase activity is a critical driver of inflammatory cell death pathways, including necroptosis and RIPK1-dependent apoptosis.[4][11] Necroptosis is a form of programmed cell death characterized by cellular swelling and lysis, leading to the release of damage-associated molecular patterns (DAMPs) that can exacerbate inflammation.[1][5] This pathway is initiated by the activation of RIPK1, which then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[12][13] RIPK3, in turn, phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing its disruption.[5][14][15]

Growing evidence suggests that the RIPK1-mediated necroptosis pathway is aberrantly activated in various neurodegenerative diseases, contributing to neuronal loss and chronic neuroinflammation.[1][2][5][10] Elevated levels of RIPK1 have been observed in post-mortem brain tissues of patients with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[1] Preclinical studies using genetic and pharmacological inhibition of RIPK1 have demonstrated neuroprotective effects in various animal models of these diseases.[7][16][17]

RIPK1 Kinase Inhibitor 4: A Potent and Selective Modulator

RIPK1 Kinase Inhibitor 4 is a potent and selective type II kinase inhibitor that binds to the DLG-out (inactive) conformation of RIPK1.[18][19] This mode of inhibition offers high selectivity for RIPK1 over other kinases. The inhibitory activity of RIPK1 Kinase Inhibitor 4 has been characterized in various assays, demonstrating its potential for therapeutic intervention.

Quantitative Data Summary

The following table summarizes the available quantitative data for RIPK1 Kinase Inhibitor 4 and other relevant RIPK1 inhibitors for comparison.

| Inhibitor | Target | Assay Type | IC50/EC50 | Cell Line/Model | Reference |

| RIPK1-IN-4 | RIPK1 | ADP-Glo Kinase Assay | IC50: 10 nM | Recombinant Human RIPK1 | [18][19] |

| RIPK1-IN-4 | RIPK1 | Kinase Assay | IC50: 16 nM | Recombinant Human RIPK1 | [18][19] |

| Necrostatin-1 (Nec-1) | RIPK1 | TNF-induced Necroptosis | EC50: 494 nM | Human Jurkat T-cells | [20] |

| Necrostatin-1s (Nec-1s) | RIPK1 | TNF-induced Necroptosis | EC50: ~20-30 µM (effective concentration) | Mouse Embryonic Fibroblasts | [8] |

| GSK2982772 | RIPK1 | ADP-Glo Kinase Assay | IC50: 6.3 nM | Recombinant Human RIPK1 | [10] |

| GSK2982772 | RIPK1 | TNF-induced Necroptosis | IC50: 2.0 nM | Human HT-29 cells | [10] |

| SAR443820 (DNL788) | RIPK1 | Phase 1 Clinical Trial | Well-tolerated up to 40 mg single dose and 20 mg b.i.d. repeated dose | Healthy Adult Participants | [21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of RIPK1 kinase inhibitors in the context of neurodegenerative diseases.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

5x Kinase assay buffer

-

RIPK1 Kinase Inhibitor 4 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

Protocol:

-

Prepare the Master Mixture: For each 96-well plate, prepare a master mixture containing 5x Kinase assay buffer, ATP (final concentration typically 10-100 µM), and MBP substrate.

-

Inhibitor Preparation: Prepare serial dilutions of RIPK1 Kinase Inhibitor 4 in the appropriate vehicle (e.g., DMSO), ensuring the final DMSO concentration in the assay does not exceed 1%.

-

Assay Plate Setup:

-

Add 12.5 µL of the master mixture to each well.

-

Add 2.5 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Add 10 µL of 1x Kinase assay buffer to the "Blank" wells.

-

-

Enzyme Addition and Incubation:

-

Thaw the RIPK1 enzyme on ice and dilute it to the desired concentration (e.g., 10 ng/µL) in 1x Kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to all wells except the "Blank" wells.

-

Mix the plate gently and incubate at 30°C for 50 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

After the incubation, add 25 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 45 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 45 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.[5][6][22][23]

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by a combination of TNF-α and a pan-caspase inhibitor.

Materials:

-

Human colon adenocarcinoma HT-29 cells or mouse fibroblast L929 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Recombinant human or mouse TNF-α

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

RIPK1 Kinase Inhibitor 4 (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well clear-bottom black plates

Protocol:

-

Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with serial dilutions of RIPK1 Kinase Inhibitor 4 or vehicle control for 30 minutes.

-

Induction of Necroptosis: Add a combination of TNF-α (e.g., 20-100 ng/mL) and zVAD-fmk (e.g., 20 µM) to the wells.[4][16]

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 10-30 minutes) to allow the signal to stabilize.

-

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader. The EC50 values are calculated based on the dose-response curve of the inhibitor's protective effect.[16]

In Vivo Murine Model of Parkinson's Disease (MPTP Model)

This protocol describes a sub-acute MPTP regimen to induce dopaminergic neurodegeneration in mice, which can be used to evaluate the neuroprotective effects of RIPK1 inhibitors.[8]

Materials:

-

C57BL/6 mice (12-14 weeks old)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

RIPK1 Kinase Inhibitor 4 (or other test compounds) formulated for intraperitoneal (i.p.) injection

-

Saline solution

-

Behavioral testing apparatus (e.g., open field)

-

Equipment for tissue processing and analysis (HPLC for dopamine measurement, immunohistochemistry for TH staining)

Protocol:

-

MPTP Administration: Administer a single intraperitoneal (i.p.) injection of MPTP (e.g., 40 mg/kg) or vehicle (saline) to the mice.[8]

-

Inhibitor Treatment: One hour after the MPTP injection, administer the first dose of RIPK1 Kinase Inhibitor 4 (e.g., 10 mg/kg, i.p.) or vehicle. Continue daily administration of the inhibitor for a specified period (e.g., 7-30 days).[8]

-

Behavioral Assessment: Conduct behavioral tests, such as the open field test, to assess motor function at baseline and at the end of the treatment period.[9]

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect the brains.

-

Biochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.[2][9]

-

Histological Analysis: Process the other brain hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.[9]

-

Quantification of Aβ Plaques in APP/PS1 Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for quantifying amyloid-beta (Aβ) plaque burden in the brains of APP/PS1 transgenic mice treated with a RIPK1 inhibitor.

Materials:

-

APP/PS1 transgenic mice

-

RIPK1 Kinase Inhibitor 4 (or other test compounds) formulated for oral or i.p. administration

-

Paraformaldehyde (PFA) for perfusion and fixation

-

Cryostat or vibratome for brain sectioning

-

Primary antibody against Aβ (e.g., 6E10)

-

Fluorescently labeled secondary antibody

-

Thioflavin S for staining dense-core plaques

-

Microscope with fluorescence and digital imaging capabilities

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Treatment: Administer RIPK1 Kinase Inhibitor 4 or vehicle to APP/PS1 mice for a defined period (e.g., 3-6 months), starting before or after the typical onset of plaque pathology.

-

Tissue Preparation:

-

At the end of the treatment period, perfuse the mice with ice-cold PBS followed by 4% PFA.

-

Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

-

Section the brains (e.g., 30-40 µm thickness) using a cryostat or vibratome.[24]

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining for Aβ using a specific primary antibody (e.g., 6E10) followed by a fluorescently labeled secondary antibody.

-

Alternatively, or in conjunction, stain sections with Thioflavin S to visualize dense-core plaques.[24]

-

-

Image Acquisition: Capture images of the stained brain sections from specific regions of interest (e.g., hippocampus and cortex) using a fluorescence microscope.

-

Image Analysis and Quantification:

Signaling Pathways and Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and the experimental workflow for evaluating RIPK1 inhibitors.

RIPK1-Mediated Necroptosis Signaling Pathway

Caption: RIPK1 signaling downstream of TNFR1, leading to either survival, apoptosis, or necroptosis.

Experimental Workflow for RIPK1 Inhibitor Evaluation

Caption: A streamlined workflow for the preclinical evaluation of RIPK1 inhibitors for neurodegenerative diseases.

Conclusion and Future Directions

RIPK1 Kinase Inhibitor 4 represents a promising therapeutic candidate for the treatment of neurodegenerative diseases. Its potent and selective inhibition of RIPK1 kinase activity can effectively block the necroptotic cell death pathway and associated neuroinflammation. The experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical development.

Future studies should focus on comprehensive in vivo efficacy studies in a broader range of neurodegenerative disease models, detailed pharmacokinetic and pharmacodynamic profiling to establish optimal dosing regimens, and long-term safety assessments. Furthermore, the identification and validation of translatable biomarkers will be crucial for monitoring target engagement and therapeutic response in clinical trials. The continued exploration of RIPK1 inhibitors like RIPK1 Kinase Inhibitor 4 holds significant promise for delivering novel and effective treatments for patients suffering from these devastating neurological disorders.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. modelorg.com [modelorg.com]

- 3. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. ulab360.com [ulab360.com]

- 7. Denali Moving Forward with Sanofi-Partnered ALS Candidate - BioSpace [biospace.com]

- 8. Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 11. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in ALS by Sanofi [drug-dev.com]

- 21. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RIPK1 Kinase Enzyme System [promega.jp]

- 23. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Unveiling RIPK1 Inhibitor 4: A Technical Guide to Initial Screening and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data associated with the initial screening and identification of RIP1 kinase inhibitor 4. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in programmed cell death pathways, including necroptosis and apoptosis, as well as in inflammatory signaling.[1][2] Its inhibition presents a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][3] This document details the experimental protocols, quantitative data, and underlying biological pathways integral to the discovery of potent and selective RIPK1 inhibitors.

Quantitative Data Summary

The initial screening and subsequent optimization of RIP1 kinase inhibitors have yielded several potent compounds. The following tables summarize the key quantitative data for representative inhibitors, including a notable benzoxazepinone compound identified from a DNA-encoded library screen, referred to herein as "Inhibitor 4" (GSK'481).[4][5]

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| Inhibitor 4 (GSK'481) | Human RIPK1 | Fluorescence Polarization (FP) | 10 | [6] |

| Inhibitor 4 (GSK'481) | Human RIPK1 | ADP-Glo Kinase Assay | 1.6 | [6] |

| Necrostatin-1 (Nec-1) | Human RIPK1 | - | 180 | |

| GSK'963 | Human RIPK1 | ADP-Glo Kinase Assay | 1.6 | [4] |

| GSK2982772 (Compound 5) | Human RIPK1 | ADP-Glo Kinase Assay | 6.3 | [4] |

| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |

| Inhibitor 4 (GSK'481) | U937 | TNF-induced Necroptosis Inhibition | <100 | [7] |

| Nec-1 | Jurkat | TNF-α and zVAD.fmk induced Necroptosis | 494 | [8] |

| RIPA-56 | L929 | TZS-induced Necroptosis | 27 | [8] |

| PK6 | U937 | TNF-induced Necrosis | 1330 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments involved in the screening and characterization of this compound are provided below.

High-Throughput Screening (HTS) via DNA-Encoded Library Technology

The initial identification of the benzoxazepinone scaffold of Inhibitor 4 was accomplished through the screening of a vast DNA-encoded library (DEL).[5][10][11] This technology enables the rapid screening of billions of compounds.

Experimental Workflow:

Protocol:

-

Target Immobilization: The purified kinase domain of human RIPK1 is immobilized on a solid support (e.g., magnetic beads).

-

Library Incubation: The pooled DNA-encoded library, containing billions of unique small molecules each tagged with a unique DNA barcode, is incubated with the immobilized RIPK1 target.

-

Washing: A series of stringent wash steps are performed to remove non-specifically bound compounds.

-

Elution: Specifically bound molecules are eluted from the target protein.

-

Hit Identification: The DNA barcodes of the eluted compounds are amplified via PCR and identified by high-throughput sequencing.

-

Data Analysis: Sequencing data is analyzed to identify the chemical structures that were enriched through binding to the RIPK1 target.

-

Off-DNA Synthesis and Validation: The identified hit compounds are synthesized without the DNA tag and their activity is confirmed through biochemical and cellular assays.[6]

Biochemical Assays for Potency Determination

This assay directly measures the binding of an inhibitor to the RIPK1 kinase domain.[7][12]

Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger RIPK1 protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to RIPK1 will displace the tracer, causing a decrease in polarization.

Protocol:

-

Reagents:

-

Purified human RIPK1 kinase domain (e.g., amino acids 1-375).

-

Fluorescein-labeled tracer compound (a known RIPK1 ligand).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compounds serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add the RIPK1 kinase domain and the fluorescent tracer to the assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).

-

-

Data Analysis: The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is calculated by fitting the data to a four-parameter logistic equation.